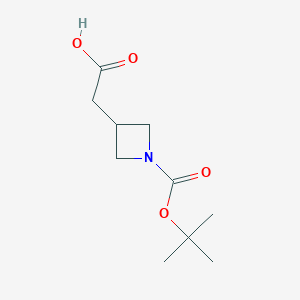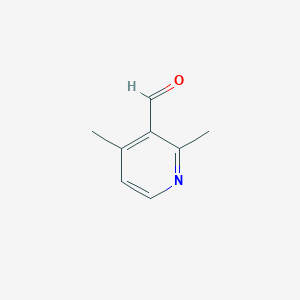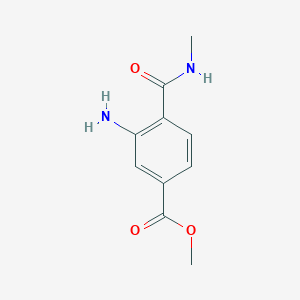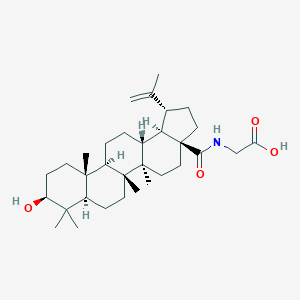
N-(3β-羟基羽扇豆-20(29)-烯-28-酰基)甘氨酸
描述
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is a chemical compound derived from lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine includes a lupane skeleton with a hydroxyl group at the 3-beta position and a glycine moiety attached to the 28th carbon.
科学研究应用
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other lupane-type triterpenoids and their derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
作用机制
Target of Action
The primary targets of Betulinic Acid Gly DerivIt’s known that similar compounds, like betulinic acid, have been reported to exhibit anti-inflammatory, anti-hiv, and anti-cancer activities . The specific targets for these activities are still under investigation.
Mode of Action
The exact mode of action of Betulinic Acid Gly DerivStudies on betulinic acid suggest that it exerts its effects by inducing apoptosis in cells . It’s also been suggested that some Betulinic Acid analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .
Biochemical Pathways
The biochemical pathways affected by Betulinic Acid Gly DerivBetulinic acid has been found to exert anti-aging effects by participating in the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, foxo signaling pathway, etc .
Pharmacokinetics
The pharmacokinetics of Betulinic Acid Gly DerivFor betulinic acid, it has been found to demonstrate good human intestinal absorption (hia) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier .
Result of Action
The molecular and cellular effects of Betulinic Acid Gly DerivBetulinic acid has been found to inhibit the proliferation and migration of certain cancer cells . It’s also been suggested that Betulinic Acid could increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Betulinic Acid Gly DerivIt’s known that the production of similar compounds, like betulinic acid, depends on phytochemical extraction and semi-synthesis from betulin, a biosynthetic precursor of betulinic acid .
生化分析
Biochemical Properties
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is most highly regarded for its anti-HIV-1 activity and specific cytotoxicity against a variety of tumor cell lines
Cellular Effects
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has been shown to inhibit the proliferation and migration of MDA-MB-231 cells, a type of breast cancer cell . It influences cell function by inducing apoptosis, as evidenced by induction of nuclear condensation and fragmentation .
Molecular Mechanism
While its mechanism of action has not been fully determined, it has been shown that some N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine typically involves the following steps:
Extraction and Isolation: The starting material, lupane-type triterpenoids, is extracted from natural sources such as plants.
Hydroxylation: The lupane skeleton undergoes hydroxylation at the 3-beta position using specific reagents and catalysts.
Glycine Conjugation: The hydroxylated lupane compound is then reacted with glycine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine may involve large-scale extraction and purification processes, followed by chemical synthesis steps optimized for high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the lupane skeleton or the glycine moiety.
Substitution: Functional groups on the lupane skeleton or glycine moiety can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
相似化合物的比较
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can be compared with other similar compounds, such as:
3beta-Hydroxylup-20(29)-en-28-oic acid: A closely related compound with similar biological activities.
Betulinic Acid: Another lupane-type triterpenoid with well-documented anticancer properties.
Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
The uniqueness of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine lies in its specific structure and the presence of the glycine moiety, which may confer distinct biological activities and therapeutic potential.
属性
IUPAC Name |
2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWWMLZMGWNPU-ZZJQNEBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938555 | |
| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174740-40-0 | |
| Record name | Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


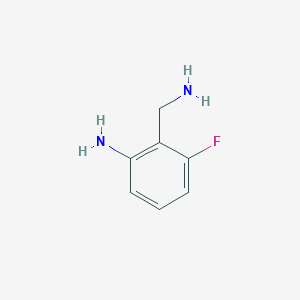
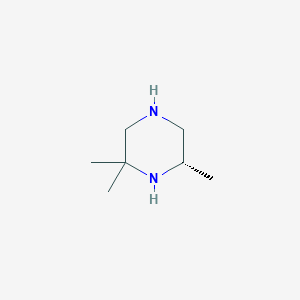
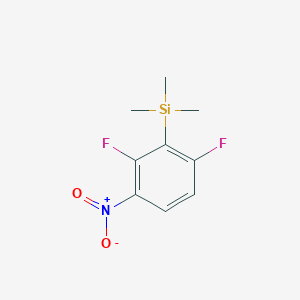
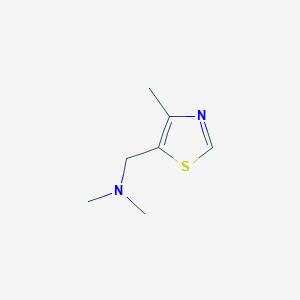
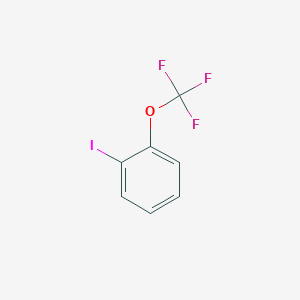
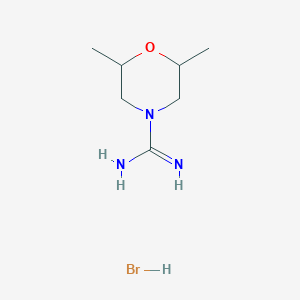
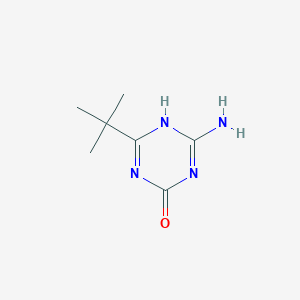
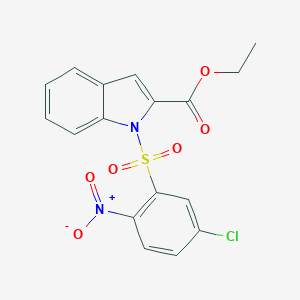
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
